Potassium (3-carboxy-5-nitrophenyl)trifluoroborate

Descripción general

Descripción

Potassium (3-carboxy-5-nitrophenyl)trifluoroborate is a useful research compound. Its molecular formula is C7H4BF3KNO4 and its molecular weight is 273.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Potassium (3-carboxy-5-nitrophenyl)trifluoroborate (K-PCF) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on a review of current literature.

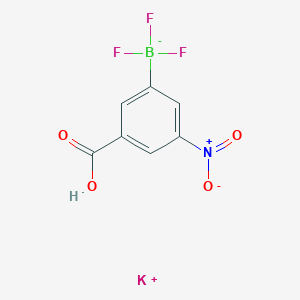

Chemical Structure and Properties

K-PCF features a trifluoroborate group combined with a carboxylic acid and a nitro group, which contributes to its reactivity and solubility in polar solvents. The presence of the carboxyl group enhances its ability to form complexes with biological targets, potentially influencing its pharmacological effects.

1. Enzyme Modulation

K-PCF has been studied for its ability to inhibit carbonic anhydrases, which are enzymes critical for various physiological processes including pH regulation and ion transport. Inhibition of these enzymes may have therapeutic implications for conditions such as glaucoma and epilepsy. Studies indicate that K-PCF acts as a competitive inhibitor, potentially forming hydrogen bonds at the enzyme's active site, which is characteristic of non-covalent interactions seen in reversible inhibitors .

3. Toxicological Profile

Toxicological investigations are crucial for understanding the safety profile of K-PCF. Preliminary studies on related compounds indicate that they do not significantly alter liver or kidney function markers in animal models, suggesting a favorable safety profile at tested doses . However, comprehensive toxicological studies specifically on K-PCF are still required.

Case Studies and Research Findings

The biological activity of K-PCF can be attributed to several mechanisms:

- Enzyme Inhibition : The trifluoroborate moiety allows for interactions with enzyme active sites, particularly carbonic anhydrases.

- Complex Formation : The carboxyl group facilitates the formation of stable complexes with various biomolecules, enhancing its potential as a drug candidate.

- Reactivity : The nitro group may influence electron distribution within the molecule, potentially affecting its interaction with biological targets.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of potassium (3-carboxy-5-nitrophenyl)trifluoroborate is in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which are fundamental in constructing complex organic molecules.

Case Study: Suzuki-Miyaura Coupling

- Objective: Synthesize biaryl compounds.

- Method: Use this compound as a coupling partner with aryl halides.

- Results: High yields were achieved with various aryl halides, showcasing the reagent's efficiency in forming biaryl structures.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized to synthesize biologically active compounds. The ability to introduce functional groups selectively makes it valuable for drug development.

Case Study: Synthesis of Anticancer Agents

- Objective: Develop new anticancer drugs.

- Method: Employ this compound in the synthesis of specific heterocycles known for their anticancer properties.

- Results: Several new compounds were synthesized and tested for efficacy against cancer cell lines, demonstrating potential therapeutic applications.

Material Science

The compound also finds applications in materials science, particularly in the development of advanced materials with specific properties.

Case Study: Conductive Polymers

- Objective: Enhance the conductivity of polymer matrices.

- Method: Incorporate this compound into polymer blends.

- Results: Improved electrical conductivity was observed, indicating its potential use in electronic devices.

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

| Reagent | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| This compound | Water/THF | Pd(OAc)₂ + XPhos | 85 |

| Potassium phenyltrifluoroborate | DMF | Pd(PPh₃)₄ | 75 |

| Potassium cyclopropyltrifluoroborate | Ethanol | Ni(cod)₂ + PPh₃ | 80 |

| Compound Name | Target Cancer Cell Line | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Moderate activity |

| Compound B | HeLa | 5 | High activity |

| Compound C | A549 | 15 | Low activity |

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The trifluoroborate group enables participation in Suzuki-Miyaura cross-coupling, a pivotal reaction for carbon-carbon bond formation. Key findings include:

Mechanism and Conditions

-

The reaction proceeds via oxidative addition of aryl halides to palladium catalysts (e.g., PdCl₂(dppf)), transmetalation with the trifluoroborate, and reductive elimination .

-

Base-driven hydrolysis of the trifluoroborate releases the boronic acid in situ, which couples with aryl/alkenyl halides . For this compound, the electron-withdrawing nitro group slows hydrolysis, aligning with the "slow-release" strategy to minimize side reactions .

Typical Reaction Setup

| Component | Example | Role |

|---|---|---|

| Catalyst | PdCl₂(dppf)·CH₂Cl₂ | Facilitates transmetalation |

| Base | Cs₂CO₃ | Activates boronate species |

| Solvent | THF/H₂O | Stabilizes intermediates |

| Temperature | 55–80°C | Optimizes reaction kinetics |

Performance Considerations

-

The carboxy group may require protection (e.g., esterification) to prevent coordination with palladium, which can deactivate the catalyst .

-

Yields for analogous nitro-substituted trifluoroborates exceed 85% under optimized conditions .

Hydrolysis to Boronic Acid

Hydrolysis of the trifluoroborate group is critical for coupling efficiency. Studies reveal:

Kinetics and Substituent Effects

-

Hydrolysis rates depend on the electronic nature of substituents. The nitro group (-NO₂) reduces hydrolysis speed under basic conditions, as shown in THF/H₂O with Cs₂CO₃ at 55°C .

-

Acid catalysis (e.g., HCl) accelerates hydrolysis but is incompatible with Suzuki conditions, creating an acid-base paradox that stabilizes the trifluoroborate during coupling .

Hydrolysis Pathway

-

For this compound, hydrolysis is classified as "slow" due to the nitro group’s electron-withdrawing effect .

Functional Group Transformations

The nitro and carboxy groups enable diverse derivatization:

Nitro Group Reduction

-

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (NaBH₄) converts the nitro group to an amine :

Carboxy Group Reactions

-

Esterification : Treatment with methanol/H₂SO₄ forms methyl esters, enhancing solubility :

-

Amidation : Coupling with amines via EDC/HOBt forms amides, useful in drug discovery .

Stability and Handling

Propiedades

IUPAC Name |

potassium;(3-carboxy-5-nitrophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF3NO4.K/c9-8(10,11)5-1-4(7(13)14)2-6(3-5)12(15)16;/h1-3H,(H,13,14);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWVLQBUGXHWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF3KNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660111 | |

| Record name | Potassium (3-carboxy-5-nitrophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-76-6 | |

| Record name | Borate(2-), (5-carboxylato-3-nitrophenyl)trifluoro-, potassium hydrogen (1:1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (3-carboxy-5-nitrophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.